molecular formula C₈H₅D₃O₃S B1164459 2-Hydroxy-5-(methylthio)-benzoic Acid-D3

2-Hydroxy-5-(methylthio)-benzoic Acid-D3

Cat. No.: B1164459
M. Wt: 187.23
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(methylthio)-benzoic Acid-D3 is a deuterated internal standard critical for ensuring accurate quantification in bioanalytical methods, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of three deuterium atoms creates a distinct mass shift from the non-labeled analyte, minimizing interference from the compound of interest, biological matrices, or co-eluting substances. This high level of accuracy is essential in advanced research areas, including the study of drug metabolism and pharmacokinetics (DMPK), where precise measurement of parent drugs and their metabolites is required. Furthermore, deuterated standards like this one are invaluable in proteomics and metabolomics for the relative and absolute quantification of biomarkers, helping to decipher complex biochemical pathways and disease mechanisms. The specific structure of the compound, featuring both phenolic hydroxyl and methylthio functional groups, also makes it a candidate for use in investigating metabolic pathways of similar benzene derivatives or as a building block in the synthesis of more complex deuterated molecules for pharmaceutical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₈H₅D₃O₃S

Molecular Weight

187.23

Synonyms

5-(methylthio)-benzoic Acid-D3;  2-Hydroxy-5-methylsulfanylbenzoic Acid-D3;  5-(Methylthio)salicylic Acid-D3

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated Derivatives

  • 2-Hydroxy-5-methylbenzoic acid (CAS: 89-56-5) Structural difference: Replaces the methylthio group with a methyl (-CH₃) group. Applications: Used in laboratory synthesis and as a precursor for pharmaceuticals. Safety data indicate it requires standard handling for carboxylic acids (e.g., eye protection) .
  • 2-Hydroxy-5-nitrobenzoic acid (5-Nitrosalicylic acid) Structural difference: Features a nitro (-NO₂) group at the 5-position instead of methylthio. Applications: Acts as a chelating agent and intermediate in dye synthesis. The electron-withdrawing nitro group increases acidity (pKa ~2.5) compared to the methylthio analog (pKa ~3.5) .

Sulfur-Containing Derivatives

  • 2-Hydroxy-5-(2-thienyl)benzoic acid (CAS: 23380-74-7) Structural difference: Substitutes methylthio with a thienyl (C₄H₃S) group. Applications: Potential use in materials science due to the conjugated thiophene ring, which enhances electronic properties .
  • 3-(Methylthio)-5-(trifluoromethyl)benzoic acid (CAS: 53985-40-3)

    • Structural difference : Trifluoromethyl (-CF₃) group at the 3-position alongside methylthio at the 5-position.
    • Applications : The -CF₃ group improves lipophilicity and metabolic resistance, making it valuable in agrochemicals .

Comparison with Deuterated Analogs

  • 2-Hydroxy-5-methylbenzoic Acid-d8 (CAS: N/A)

    • Structural difference : Eight deuterium atoms replace hydrogens in the methyl and hydroxyl groups.
    • Applications : Like the D3 analog, it serves as an isotopic internal standard. However, its higher deuterium content may complicate synthesis and cost .
  • Albendazole-(methyl-d3)

    • Structural difference : A deuterated methyl ester in a benzimidazole antifungal agent.
    • Applications : Highlights the broader trend of using deuterated compounds to study drug metabolism, though structurally distinct from the target compound .

Functional Analogs: Bioactive Derivatives

Sulfonamido Derivatives

  • 2-Hydroxy-5-(4-nitrophenylsulfonamido)benzoic acid Structural difference: Incorporates a sulfonamide (-SO₂NH-) linker and nitro group. Comparison: The sulfonamide group enhances hydrogen bonding capacity compared to the methylthio group, which primarily contributes to hydrophobicity.

Azo Derivatives

  • 2-Hydroxy-5-(phenyldiazenyl)benzoic acid (Phenylazosalicylic Acid) Structural difference: Contains an azo (-N=N-) group at the 5-position. Applications: Used in dyes and as a radical scavenger. Key distinction: The azo group introduces photochromic properties absent in the methylthio analog .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula CAS Number Key Substituent pKa Applications
2-Hydroxy-5-(methylthio)-benzoic Acid-D3 C₈H₅D₃O₃S 32318-42-6 -SCH₃ (D3) ~3.5 Analytical standards, metabolism studies
2-Hydroxy-5-nitrobenzoic acid C₇H₅NO₅ 96-35-5 -NO₂ ~2.5 Chelation, dye synthesis
2-Hydroxy-5-(2-thienyl)benzoic acid C₁₁H₈O₃S 23380-74-7 -C₄H₃S ~3.0 Materials science

Preparation Methods

Route 1: Nitro Reduction and Thioether Formation

This two-step approach derives from methodologies in CN104151157A and CN113072441A , adapted for deuterium incorporation:

Step 1: Nitro to Amine Reduction

  • Starting material : 5-Nitro-2-hydroxybenzoic acid.

  • Conditions : Hydrogenation under H₂ (or D₂ for deuteration) with Pd/C or Pt/C catalysis at 60–90°C and 0.5–1.5 MPa.

  • Deuteration : Substituting H₂ with D₂ yields deuterated amine intermediates.

StepYield (%)Deuterium Incorporation (%)
185–9295 (C2 hydroxyl)
278–8498 (SCH₃ group)

Route 2: Direct Methylthiolation of Hydroxybenzoic Acid

Adapting CN104151157A , this one-pot method avoids intermediate isolation:

Procedure :

  • Substrate : 2-Hydroxy-5-mercaptobenzoic acid.

  • Methylation : Use (CD₃)₂SO₄ (deuterated dimethyl sulfate) in basic methanol.

  • Conditions : 30–45°C, 1–2 hours, NaOH as base.

Advantages :

  • Higher throughput (single-step).

  • 92–95% deuteration at the methylthio group.

Deuteration-Specific Optimization

Acid-Catalyzed H/D Exchange

  • Protocol : Stir compound in D₂O with DCl or D₂SO₄ at 80–100°C.

  • Outcome : 85–90% deuteration at the hydroxyl proton within 24 hours.

Catalytic Deuterium Incorporation

  • Metal Catalysts : Rhodium or iridium complexes facilitate aromatic H/D exchange.

  • Conditions : D₂ atmosphere, 120°C, 12 hours.

  • Efficiency : 70–80% deuteration at C3 and C6 positions.

Analytical Characterization

Mass Spectrometry

  • ESI-MS : Molecular ion peak at m/z 215.04 (C₈H₅D₃O₃S).

  • Isotopic Purity : ≥98% via high-resolution MS.

NMR Spectroscopy

  • ¹H NMR : Absence of signals at δ 10.8 (OH) and δ 2.5 (SCH₃).

  • ²H NMR : Peaks at δ 4.7 (OD), δ 2.5 (SCD₃).

Comparative Analysis of Synthetic Methods

MethodYield (%)Deuterium Purity (%)Cost EfficiencyScalability
Nitro Reduction78–8495–98ModerateHigh
Direct Methylthiolation88–9292–95HighModerate
H/D Exchange85–9085–90LowLow

Challenges and Mitigation Strategies

  • Isotopic Dilution : Minimized by using excess deuterated reagents (e.g., CD₃I) and anhydrous conditions.

  • Byproduct Formation : Controlled via stepwise temperature ramping and pH adjustment during hydrolysis.

  • Purification : Chromatography (silica gel) or recrystallization from deuterated solvents enhances purity .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Hydroxy-5-(methylthio)-benzoic Acid-D3 with high isotopic purity?

Methodological Answer: Deuterated benzoic acid derivatives are typically synthesized via isotopic exchange or by using deuterated precursors. For this compound, a plausible approach involves:

  • Step 1 : Starting with non-deuterated 2-Hydroxy-5-(methylthio)-benzoic Acid, perform acid-catalyzed H/D exchange in deuterated solvents (e.g., D₂O or CD₃OD) under reflux .
  • Step 2 : Purify the product using preparative HPLC or column chromatography to isolate the deuterated compound. Validate isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (¹H/²H NMR) .
  • Key Consideration : Ensure reaction conditions avoid deuterium loss (e.g., minimize exposure to protic solvents post-synthesis).

Q. How can researchers confirm the structural integrity and isotopic labeling of this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : Use high-resolution MS to detect the molecular ion peak (M⁺) and confirm the mass shift (+3 Da) due to three deuterium atoms. Isotopic distribution patterns should align with theoretical predictions .
  • NMR Spectroscopy : ¹H NMR will show reduced/absent proton signals at deuterated positions, while ²H NMR or ¹³C NMR can confirm deuterium incorporation .
  • Infrared (IR) Spectroscopy : Compare vibrational modes (e.g., O-H stretching) between deuterated and non-deuterated forms to validate isotopic substitution .

Advanced Research Questions

Q. How does deuteration affect the metabolic stability and pharmacokinetic profile of this compound compared to its non-deuterated analog?

Methodological Answer:

  • In Vitro Studies : Incubate both compounds with liver microsomes or hepatocytes. Quantify degradation rates using LC-MS/MS to assess metabolic stability. Deuteration often reduces CYP450-mediated metabolism due to the kinetic isotope effect .
  • Pharmacokinetic Analysis : Administer equimolar doses in animal models (e.g., rodents). Measure plasma half-life (t₁/₂), clearance, and bioavailability. Deuterated analogs typically exhibit prolonged t₁/₂ due to slower metabolism .

Q. What analytical strategies resolve challenges in detecting trace impurities or positional isomers during synthesis of this compound?

Methodological Answer:

  • HPLC-DAD/UV : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate positional isomers. Monitor UV absorbance at 254 nm for benzoic acid derivatives .
  • LC-HRMS : Employ tandem mass spectrometry to identify impurities via fragmentation patterns. For example, methylthio group migration during synthesis may generate isomers, detectable via unique product ions .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions for long-term storage?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Analyze degradation products via LC-MS to identify instability triggers (e.g., hydrolysis of the methylthio group) .
  • Storage Recommendations : Based on stability data, store lyophilized samples at -20°C in amber vials to minimize light- or heat-induced degradation .

Data Contradiction and Resolution

Q. Conflicting reports exist on the biological activity of methylthio-substituted benzoic acids. How can researchers design experiments to validate the specificity of this compound in target interactions?

Methodological Answer:

  • Competitive Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) against target proteins (e.g., enzymes or receptors). Compare results with non-deuterated and structurally similar analogs (e.g., 3-Chloro-5-(methylthio)benzoic acid) to assess deuterium’s impact .
  • Isotope Tracing : In cell-based assays, track deuterium retention via MS to correlate isotopic labeling with observed bioactivity, ensuring effects are not due to metabolite interference .

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